molecular formula C17H17ClN2O B2508640 3-[1-[(4-Chlorophenyl)methyl]benzimidazol-2-yl]propan-1-ol CAS No. 537009-72-6

3-[1-[(4-Chlorophenyl)methyl]benzimidazol-2-yl]propan-1-ol

Cat. No. B2508640
CAS RN: 537009-72-6
M. Wt: 300.79
InChI Key: AIFXCTORQHHYBV-UHFFFAOYSA-N
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Description

The compound "3-[1-[(4-Chlorophenyl)methyl]benzimidazol-2-yl]propan-1-ol" is a chemical that appears to be related to benzimidazole derivatives. Benzimidazoles are heterocyclic compounds consisting of fused benzene and imidazole rings, which are of significant interest due to their diverse biological activities and applications in medicinal chemistry. The presence of a chlorophenyl group suggests potential for increased molecular interactions, possibly enhancing the compound's biological activity.

Synthesis Analysis

The synthesis of benzimidazole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of a related compound, 1-(1H-benzimidazol-2-yl)-3-[5-(trichloromethyl)-1,3,4-oxadiazol-2-yl]propan-1-one, was achieved using microwave irradiation, starting from 4-(1H-benzimidazol-2-yl)-4-oxobutanehydrazide and reacting with trichloroacetic acid, resulting in good yield . This method suggests that similar techniques could be applied to synthesize the compound , with modifications to the starting materials and reagents to introduce the specific chlorophenyl and propanol groups.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is often confirmed using spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, and MS, alongside CHN analysis for elemental composition . For closely related compounds, single-crystal X-ray analysis has been used to unambiguously determine the structure, as seen in the synthesis of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its methyl ester . This technique could be crucial for confirming the molecular structure of "this compound" as well.

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions, including cyclization and N-alkylation, as part of their synthesis process . The specific reactions for the compound would likely involve the formation of the benzimidazole core, followed by the introduction of the chlorophenyl group and the attachment of the propanol moiety. The exact reactions would depend on the chosen synthesis route and the reactivity of the intermediate compounds formed during the process.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can vary widely depending on their substituents. For example, the crystal structure of a related compound showed differences in conformation between the methoxybenzene and pyrazole rings, affecting the molecule's solid-state properties . Similarly, the physical properties such as melting point, solubility, and stability of "this compound" would be influenced by its molecular structure, particularly the presence of the chlorophenyl and propanol groups. These properties are typically characterized using techniques like differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and solubility tests in various solvents.

Scientific Research Applications

Role in Aquatic Environments

Parabens, structurally related to benzimidazole derivatives, have been extensively studied for their occurrence, fate, and behavior in aquatic environments. Despite effective wastewater treatments, parabens persist at low levels in effluents and surface waters, primarily due to their widespread use and continuous environmental introduction. Their biodegradability contrasts with their ubiquity in aquatic systems, raising concerns about their weak endocrine-disrupting potential and the formation of more stable, potentially toxic chlorinated by-products through reactions with free chlorine. This underscores the need for further studies to understand their environmental impact and toxicity (Haman et al., 2015).

Chemical and Pharmacological Properties

Benzimidazole derivatives, including those structurally similar to 3-[1-[(4-Chlorophenyl)methyl]benzimidazol-2-yl]propan-1-ol, have been highlighted for their wide-ranging chemical properties and potential pharmacological applications. The review of benzimidazole chemistry encompasses the preparation, properties, and complexation behaviors of these compounds, emphasizing their significant role in medicinal chemistry due to their bioactivity across various therapeutic areas, including anticancer potential. This reflects the ongoing interest in exploring these compounds for new therapeutic agents, underscoring their importance in drug discovery and development (Boča et al., 2011).

Applications in Drug Discovery

The mannich bases of benzimidazole derivatives exemplify the therapeutic versatility of the benzimidazole scaffold, demonstrating a wide range of pharmacological activities such as antibacterial, anthelmintic, antifungal, anti-inflammatory, antiviral, analgesic, anti-convulsant, and anticancer activities. These activities highlight the scaffold's critical role in medicinal chemistry and its potential for generating new therapeutic agents with improved efficacy and reduced toxicity. The diverse applications underscore the importance of benzimidazole derivatives in drug discovery and the potential for future medicinal applications (Vasuki et al., 2021).

Anticancer Potential

Benzimidazole derivatives have been extensively investigated for their anticancer properties. The design strategy for synthesizing benzimidazole derivatives as anticancer agents considers various mechanisms of action, including DNA intercalation, enzyme inhibition, and disruption of microtubule assembly. These derivatives exhibit broad biological activity, highlighting the scaffold's relevance in designing targeted therapies for cancer treatment. This area of research continues to evolve, offering promising avenues for developing novel anticancer agents based on benzimidazole derivatives (Akhtar et al., 2019).

properties

IUPAC Name

3-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O/c18-14-9-7-13(8-10-14)12-20-16-5-2-1-4-15(16)19-17(20)6-3-11-21/h1-2,4-5,7-10,21H,3,6,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIFXCTORQHHYBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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